molecular formula C18H19F2NO2S B2410400 3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1797140-48-7

3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2410400
CAS RN: 1797140-48-7
M. Wt: 351.41
InChI Key: DKDTUBDTZNRXGF-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has been of great interest to scientific researchers due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Research demonstrates the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards the formation of various heterocyclic compounds, highlighting the role of thiophene derivatives in synthesizing complex heterocyclic structures which could imply potential synthetic applications for compounds like the one (Mohareb et al., 2004).

Polymer and Material Science

  • Luminescent Polyfluorenes : The synthesis and study of luminescent polymers incorporating thiophene and tetrahydropyranyloxy units, similar to the structural elements in the query compound, suggest potential applications in material science, particularly for optical and electronic materials (Han et al., 2005).

Supramolecular Chemistry

  • Multi-component Molecular Solids : The formation of novel crystals through hydrogen bonds and weak intermolecular interactions involving tetrafluoro and thiophene components points to possible applications in designing new materials with specific crystallographic properties (Wang et al., 2014).

Organic Synthesis and Fluorination

  • Aminodifluorosulfinium Salts : The development of selective fluorination reagents with enhanced stability suggests the potential utility of fluorinated compounds in organic synthesis, providing a path to introduce fluorine atoms into molecules, potentially relevant to modifying the physical and chemical properties of compounds like the one of interest (L’Heureux et al., 2010).

Antimicrobial and Antitumor Research

  • Novel Heterocycles as Anti-Tumor Agents : The synthesis of compounds incorporating thiophene moieties and their evaluation as potential anti-tumor agents indicate the relevance of such structures in medicinal chemistry and drug development (Gomha et al., 2016).

properties

IUPAC Name

3,4-difluoro-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2S/c19-16-4-3-13(12-17(16)20)18(22)21(14-6-9-23-10-7-14)8-5-15-2-1-11-24-15/h1-4,11-12,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDTUBDTZNRXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

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